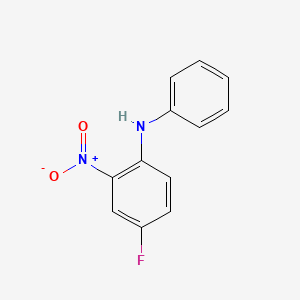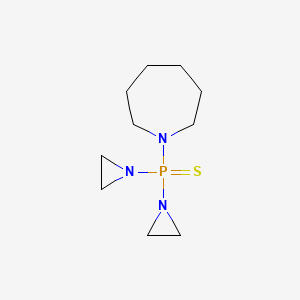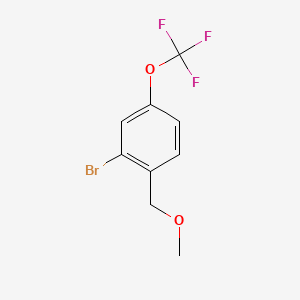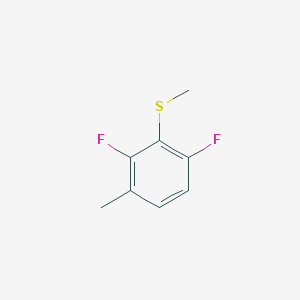
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8F2S. It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-methylphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the reaction of 2,6-difluoro-3-methylphenol with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the phenol, allowing it to react with the methylthiol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2,6-Difluoro-3-methylphenyl)(methyl)sulfane exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine atoms and the methylsulfane group can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are subjects of ongoing research, with studies focusing on its interaction with cellular components and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
- (2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane
- (2,6-Difluoro-3-methoxyphenyl)(methyl)sulfane
Uniqueness
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C8H8F2S |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1,3-difluoro-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 |
InChI Key |
HLWWXWAKYQZDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


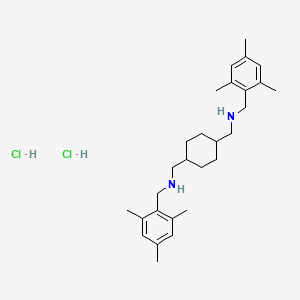
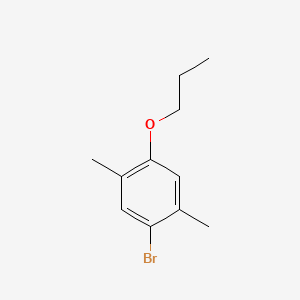
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
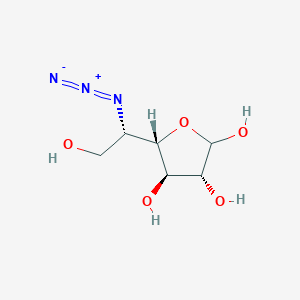
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
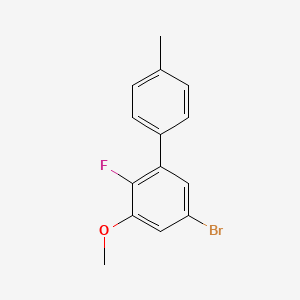
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
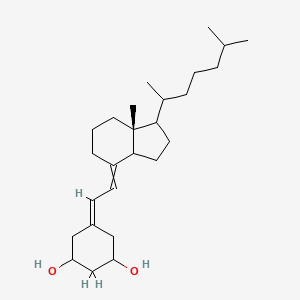
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
